Cas no 1262326-46-4 (uralsaponin C)

uralsaponin C structure
uralsaponin C structure
Product Name:uralsaponin C
Numero CAS:1262326-46-4
MF:C42H64O16
MW:824.947975158691
CID:2049590
PubChem ID:86278344
Update Time:2025-04-21

uralsaponin C Proprietà chimiche e fisiche

Nomi e identificatori

    • uralsaponin C
    • HY-N8609
    • 1262326-46-4
    • 1CW86HCS2A
    • UNII-1CW86HCS2A
    • Q27252245
    • (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • AKOS040762467
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, (3.BETA.,20.BETA.,22.BETA.)-22,29-DIHYDROXY-11-OXOOLEAN-12-EN-3-YL 2-O-.BETA.-D-GLUCOPYRANURONOSYL-
    • CS-0148725
    • DA-68492
    • beta-D-Glucopyranosiduronic acid, (3beta,20beta,22beta)-22,29-dihydroxy-11-oxoolean-12-en-3-yl 2-o-beta-D-glucopyranuronosyl-
    • Inchi: 1S/C42H64O16/c1-37(2)21-8-11-42(7)32(20(44)14-18-19-15-38(3,17-43)16-22(45)39(19,4)12-13-41(18,42)6)40(21,5)10-9-23(37)55-36-31(27(49)26(48)30(57-36)34(53)54)58-35-28(50)24(46)25(47)29(56-35)33(51)52/h14,19,21-32,35-36,43,45-50H,8-13,15-17H2,1-7H3,(H,51,52)(H,53,54)/t19-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,38+,39+,40-,41+,42+/m0/s1
    • Chiave InChI: ZFSRTFFNWLQWAO-UEFFDLHQSA-N
    • Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C)CC[C@@]5(C)[C@@H](C[C@](C)(CO)C[C@H]5C4=CC([C@@H]32)=O)O)C1(C)C

Proprietà calcolate

  • Massa esatta: 824.41943595g/mol
  • Massa monoisotopica: 824.41943595g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 7
  • Complessità: 1680
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 20
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 270Ų

Proprietà sperimentali

  • Colore/forma: Powder
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.